![molecular formula C18H16N2O5S2 B2499376 (Z)-4-((3-metil-6-(metilsulfonil)benzo[d]tiazol-2(3H)-ilideno)carbamoil)benzoato de metilo CAS No. 683238-19-9](/img/structure/B2499376.png)
(Z)-4-((3-metil-6-(metilsulfonil)benzo[d]tiazol-2(3H)-ilideno)carbamoil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H16N2O5S2 and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Eliminación de Fluoruros y Metales Pesados:
(Z)-4-((3-metil-6-(metilsulfonil)benzo[d]tiazol-2(3H)-ilideno)carbamoil)benzoato de metilo: se ha investigado por su capacidad de adsorción hacia iones fluoruro (F^-) e iones de metales pesados (como Pb^2+, Cd^2+ y Cu^2+). Su estructura microporosa permite una adsorción selectiva, lo que lo hace efectivo en el tratamiento de agua .
Eliminación de Compuestos Orgánicos Volátiles (VOCs): El compuesto también muestra promesa en la eliminación de compuestos orgánicos volátiles (VOCs) del aire y el agua. Sus propiedades de adsorción lo hacen adecuado para abordar contaminantes como el benceno, el tolueno y el xileno .
Captura de Dióxido de Carbono (CO2): Los investigadores han explorado su potencial para capturar CO2, contribuyendo a los esfuerzos de mitigación de los gases de efecto invernadero. La estructura porosa del compuesto permite una adsorción eficiente de CO2, lo que lo hace relevante para las tecnologías de captura y almacenamiento de carbono .
Aplicaciones en Catálisis
This compound: tiene implicaciones en la catálisis:
Reacciones Catalíticas: Su estructura sugiere una posible actividad catalítica. Los investigadores han investigado su papel en varias reacciones, como la oxidación, la hidrogenación y las reacciones de acoplamiento cruzado. Se necesitan estudios adicionales para explorar todo su potencial catalítico .
Tecnología de Baterías
La investigación emergente destaca la importancia del compuesto en la tecnología de baterías:
Almacenamiento de Energía: Las propiedades del compuesto lo convierten en un candidato para aplicaciones de almacenamiento de energía. Los investigadores están explorando su uso como material de electrodo en baterías, con el objetivo de mejorar la densidad energética y la estabilidad .
Direcciones Futuras de Investigación
Si bien hemos cubierto varias aplicaciones, todavía hay espacio para la exploración:
Estrategias de Síntesis Adicionales: La investigación continua sobre métodos de síntesis (incluidos los enfoques hidrotérmicos, de irradiación de microondas, electroquímicos, mecánicoquímicos y sonoquímicos) puede mejorar nuestra comprensión y optimizar la producción del compuesto .
Aplicaciones Novedosas: Los investigadores deben explorar aplicaciones novedosas más allá de los campos existentes. Investigar su comportamiento en diferentes condiciones y en combinación con otros materiales puede revelar un potencial sin explotar .
En resumen, This compound es prometedor en la remediación ambiental, la catálisis y las soluciones energéticas sostenibles. La investigación adicional desbloqueará sus capacidades completas y ampliará sus aplicaciones .
Propiedades
IUPAC Name |
methyl 4-[(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-20-14-9-8-13(27(3,23)24)10-15(14)26-18(20)19-16(21)11-4-6-12(7-5-11)17(22)25-2/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMXVGGSODKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

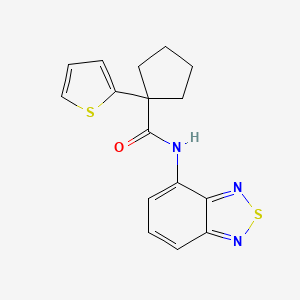


![7-[(4-chlorophenyl)methyl]-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499302.png)
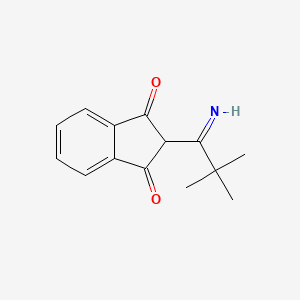
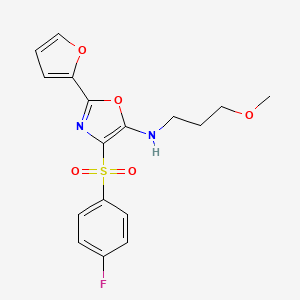
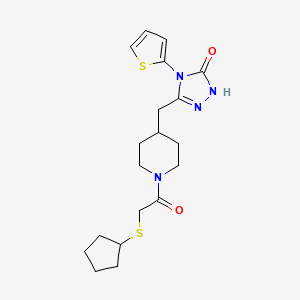
![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)
![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)
![N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2499309.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)
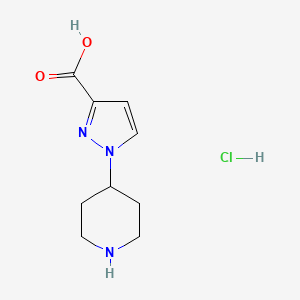
![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)
